{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol

Medicinal Chemistry Stereoselective Synthesis Kinase Inhibitor Design

This 4‑yl methanol building block is the direct synthetic entry point to the clinically validated pyrrolo[3,4‑c]pyrazole hinge‑binder motif found in Aurora kinase inhibitors. The pre‑installed hydroxymethyl handle saves 2‑4 steps versus unfunctionalized scaffolds and enables rapid fragment elaboration, PROTAC linker conjugation, or conversion to the 4‑carboxylic acid for amide coupling. The chiral sp³ center at C4 supports enantiomerically pure lead optimization – a capability absent in the 3‑yl regioisomer. Available as free base for anhydrous N5‑functionalization or as dihydrochloride salt for direct biochemical assay use.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13619631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=NN2)C(N1)CO
InChIInChI=1S/C6H9N3O/c10-3-6-4-1-8-9-5(4)2-7-6/h1,6-7,10H,2-3H2,(H,8,9)
InChIKeyGZUAHCNBRUFOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-4-yl}methanol – CAS 2173999-47-6 Procurement & Differentiation Guide


{2H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-4-yl}methanol (CAS 2173999-47-6, molecular formula C₆H₉N₃O, MW 139.16) is a bicyclic heterocyclic building block combining a tetrahydropyrrolo[3,4-c]pyrazole core with a hydroxymethyl substituent at the 4-position . This scaffold belongs to a privileged class of nitrogen-containing heterocycles that have attracted extensive attention in kinase inhibitor drug discovery, with validated activity against Aurora kinases, CDK2, PKC, and sigma-1 receptors across multiple independent research programs [1]. The compound is commercially available as both the free base and the dihydrochloride salt (CAS 2173999-48-7), enabling flexible entry into diverse synthetic workflows.

Why Generic Substitution with Other Pyrrolo[3,4-c]pyrazole Building Blocks Fails for {2H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-4-yl}methanol


The pyrrolo[3,4-c]pyrazole scaffold family exhibits profound position-dependent structure–activity divergence that precludes interchangeable use of building-block analogs. The 4-yl methanol regioisomer places the hydroxymethyl group on the saturated pyrrolidine ring carbon (C4), which carries a chiral sp³ center and directly maps onto the substitution vector exploited by clinically evaluated Aurora kinase inhibitors such as PHA-680626 and PHA-739358, whose co-crystal structures (PDB 2j4z, 2.0 Å resolution) confirm critical hinge-region hydrogen bonds mediated by substituents at this position [1]. In contrast, the 3-yl methanol regioisomer (CAS 1330764-76-5) attaches the hydroxymethyl group to the aromatic pyrazole ring, which lacks the stereochemical handle and engages different binding-site geometry. Downstream biological outcomes diverge sharply depending on whether elaboration originates from the 4-position or the 3-position of the core [2]; for example, 4-substituted tetrahydropyrrolo[3,4-c]pyrazoles have produced low-nanomolar Aurora-A inhibitors (IC₅₀ 0.027 μM), selective sigma-1 receptor ligands (Ki 75 nM, 6-fold selectivity over S2R), and brain-penetrant LXR modulators, while 3-yl-substituted series have not generated comparable clinical or preclinical candidates [3]. Substitution of a generic unfunctionalized parent scaffold (CAS 769895-06-9) for the 4-yl methanol building block forfeits the pre-installed hydroxymethyl synthetic handle, adding 2–4 synthetic steps and lowering overall yield in any kinase-focused library synthesis.

Quantitative Differentiation Evidence for {2H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-4-yl}methanol Versus Closest Analogs


Regiochemical Advantage: Chiral sp³ Center at C4 Versus Planar sp² Carbon at C3

The target compound bears the hydroxymethyl substituent at the C4 position of the saturated pyrrolidine ring, creating a chiral sp³ stereocenter. The closest regioisomeric analog, (1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol (CAS 1330764-76-5), places the hydroxymethyl group on the aromatic pyrazole C3 carbon, which is sp²-hybridized and achiral . This structural difference has been exploited in stereoselective intramolecular cycloaddition reactions that produce enantiopure hexahydropyrrolo[3,4-c]pyrazoles with defined absolute configuration, as confirmed by ¹H NMR and AM1 semi-empirical calculations; the 3-yl regioisomer cannot support equivalent stereochemical control . Additionally, the 4-position maps directly onto the substitution vector validated by both Aurora-A (PDB 2j4z) and CDK2 (PDB 2c4g) co-crystal structures, where the C4 substituent extends toward the solvent-exposed region of the ATP binding pocket, a trajectory that the 3-position cannot replicate [1].

Medicinal Chemistry Stereoselective Synthesis Kinase Inhibitor Design

Downstream Biological Validation: Clinical Candidate Yield from 4-Substituted Versus 3-Substituted Scaffolds

The 4-substituted tetrahydropyrrolo[3,4-c]pyrazole scaffold has produced the clinical-stage Aurora kinase inhibitor PHA-680626, which demonstrates Aurora-A inhibitory activity at low nanomolar concentrations (IC₅₀ 0.027 μM for the most potent analog in the series) and inhibits multiple Polo-like kinases (Plk1 IC₅₀ = 0.53 μM, Plk2 IC₅₀ = 0.07 μM, Plk3 IC₅₀ = 1.61 μM) [1]. PHA-680626 further exhibits significant anti-proliferative and pro-apoptotic activity against Imatinib-resistant chronic myeloid leukemia cell lines harboring the T315I mutation, a notoriously difficult-to-treat resistance phenotype [2]. In the CDK2 inhibitor series derived from the same 4-substituted scaffold, compounds achieved IC₅₀ values of 90 nM in biochemical assays with efficient inhibition of CDK2-mediated tumor cell proliferation [3]. By contrast, no 3-yl-substituted tetrahydropyrrolo[3,4-c]pyrazole analog has advanced to preclinical candidate status with published in vivo efficacy data, nor have co-crystal structures with therapeutically relevant kinases been reported for the 3-yl series. This disparity in translational output directly reflects the different binding-site compatibility of the two regioisomeric substitution vectors.

Kinase Inhibition Drug Discovery Anticancer Therapeutics

Commercial Availability and Purity: Multi-Vendor Stocking of Free Base and Dihydrochloride Salt Versus Single-Vendor Access for the 3-yl Analog

The target compound is stocked by multiple reputable vendors in two forms: the free base (CAS 2173999-47-6, MW 139.16) at 98% purity from Leyan (Cat. No. 1708581) and the dihydrochloride salt (CAS 2173999-48-7, MW 212.08) at 95% purity from Sigma-Aldrich/Enamine (Cat. No. ENAH049F22F3) with confirmed stock availability in US and UA warehouses and a lead time of 1–5 days . The dihydrochloride salt is classified as a non-hazardous material for transport (DOT/IATA) and is stored at room temperature, simplifying logistics . In contrast, the 3-yl regioisomer (CAS 1330764-76-5) is primarily available from fewer vendors (MolCore, purity ≥98%) with more limited geographic warehouse coverage and less transparent supply-chain documentation . The dual salt-form availability of the target compound offers procurement flexibility: the free base for anhydrous reactions requiring nucleophilic secondary amine character, and the dihydrochloride for aqueous-compatible transformations and long-term storage stability.

Chemical Procurement Building Block Supply Chain Laboratory Reagent Sourcing

Synthetic Diversification: C4 Hydroxymethyl Enables Carboxylic Acid Oxidation While C3 Hydroxymethyl Constrains Derivatization Chemistry

The C4 hydroxymethyl group of the target compound can be oxidized to the corresponding 4-carboxylic acid (CAS available: 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid, C₆H₇N₃O₂), which serves as a key intermediate for amide coupling, esterification, and diversity-oriented synthesis . The 4-carboxylic acid derivative has been employed in the synthesis of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives that exhibit strong molecular docking scores (−7.45 kcal/mol against target protein 4N9S) with 100% predicted intestinal absorption [1]. By contrast, the 3-yl hydroxymethyl regioisomer yields a pyrazole-3-carboxylic acid upon oxidation (CAS 949034-67-7) whose predicted pKa (3.12 ± 0.20) differs substantially from the 4-carboxylic acid, altering both the ionization state at physiological pH and the geometry of the hydrogen-bond donor/acceptor array available for target engagement . The secondary amine at N5 of the tetrahydropyrrolo ring is conserved in both regioisomers, but the differential spatial orientation of the carboxylic acid group relative to this amine yields distinct dihedral angles and hydrogen-bonding geometries that are not interchangeable in structure-based design.

Synthetic Chemistry Building Block Derivatization Library Synthesis

Salt Form Advantage: Dihydrochloride Solubility and Stability Versus Free Base Handling

The dihydrochloride salt form (CAS 2173999-48-7, MW 212.08) offers distinct practical advantages over the free base for compound management and certain synthetic protocols. The salt is a powder stable at room temperature (storage temp: RT) and is classified as non-hazardous for air transport . The ClogP of the free base is −1.549 as reported by Enamine, indicating substantial hydrophilicity, which is further enhanced in the dihydrochloride form through increased ionization . For the parent unsubstituted scaffold (1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, CAS 769895-06-9), the predicted pKa of 15.58 ± 0.20 indicates the free base is predominantly unprotonated at physiological pH, whereas the dihydrochloride salt ensures complete protonation of both the secondary amine and the pyrazole nitrogen, facilitating dissolution in aqueous reaction media . This is particularly relevant for biochemical assay preparation, where the dihydrochloride salt can be directly dissolved in buffer without pH adjustment, whereas the free base requires acidification that may interfere with sensitive enzyme systems.

Compound Management Salt Selection Aqueous Solubility

Target-Class Versatility: Cross-Target Validation Data for 4-Substituted Scaffold Derivatives

Derivatives synthesized from the 4-substituted tetrahydropyrrolo[3,4-c]pyrazole scaffold have demonstrated potent, quantifiable activity across at least five distinct therapeutic target classes, establishing broad chemical probe utility. In Aurora kinase inhibition, the most potent analog achieved IC₅₀ = 0.027 μM in enzymatic assays, with antiproliferative IC₅₀ values between 0.05–0.5 μM across a panel of tumor cell lines [1]. In the CDK2 series, inhibitors achieved IC₅₀ = 90 nM (biochemical) with efficient cell-proliferation blockade [2]. For sigma-1 receptor (S1R), compound 19 (AD417) showed Ki = 75 nM with 6-fold selectivity over S2R and a favorable hERG safety margin (hERG IC₅₀ = 5.8 μM vs. haloperidol IC₅₀ = 0.16 μM, representing a 36-fold improvement in cardiac safety window) [3]. The PKC inhibitor series yielded PF-04577806, which demonstrated in vivo efficacy in a streptozotocin-induced diabetic rat model by ameliorating retinal vascular leakage after oral administration [4]. No 3-yl-substituted scaffold series has published cross-target data of comparable breadth. This multi-target validation substantially de-risks the 4-yl methanol building block for hit-finding campaigns where the precise therapeutic target may evolve during the project lifecycle.

Polypharmacology Kinase Selectivity Sigma Receptor

Optimal Research and Industrial Application Scenarios for {2H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-4-yl}methanol


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Libraries

The 4-yl methanol building block is ideally suited for fragment-based drug discovery programs targeting the ATP-binding site of protein kinases, particularly Aurora, CDK, and Polo-like kinase families. The hydroxymethyl group serves as a minimal synthetic handle for fragment elaboration while retaining the critical hinge-binding hydrogen-bond donor/acceptor pharmacophore of the tetrahydropyrrolo[3,4-c]pyrazole core, which has been crystallographically validated in Aurora-A (PDB 2j4z, 2.0 Å) and CDK2 (PDB 2c4g, 2.7 Å) co-crystal structures [1]. The chiral sp³ center at C4 enables the synthesis of enantiomerically pure lead compounds, a capability the 3-yl regioisomer cannot provide. Procurement of the dihydrochloride salt form (Sigma-Aldrich Cat. ENAH049F22F3) ensures direct compatibility with aqueous biochemical assay buffers (IC₅₀ determination) without pre-formulation steps .

Targeted Protein Degrader (PROTAC) Linker Attachment via C4 Hydroxymethyl

The primary alcohol at C4 provides an ideal attachment point for PROTAC linker conjugation through ester, ether, or carbamate linkages. The sp³ geometry at C4 projects the linker-PEG moiety toward the solvent-exposed region of the kinase surface, as confirmed by the PHA-680626/Aurora-A co-crystal structure, minimizing interference with the critical hinge-region hydrogen bonds mediated by the pyrazole N–H and adjacent N atom with Ala213 and Glu211 [1]. Oxidation of the 4-yl methanol to the 4-carboxylic acid (C₆H₇N₃O₂) provides an alternative amide-coupling handle with distinct vector geometry, enabling systematic exploration of linker length and orientation in PROTAC SAR studies. This dual-handle capability (alcohol and derived carboxylic acid) is not available from the 3-yl regioisomer or the unsubstituted parent scaffold .

Sigma-1 Receptor Ligand Optimization with Cardiosafety Profiling

For neuroscience programs targeting the sigma-1 receptor (S1R), the 4-substituted tetrahydropyrrolo[3,4-c]pyrazole scaffold has demonstrated favorable S1R affinity (Ki = 75 nM for compound 19/AD417) with 6-fold selectivity over S2R and a significantly improved hERG safety margin (IC₅₀ = 5.8 μM, representing a 36-fold improvement over haloperidol at 0.16 μM) [1]. The N5 secondary amine within the pyrrolidine ring is critical for S1R binding, as the protonated nitrogen is proposed to interact with Glu172 in the receptor binding site [1]. The 4-yl methanol building block provides the core structure onto which diverse benzyl, amide, and aryl substituents can be installed at N5 without interfering with the C4 hydroxymethyl handle. The commercial availability of both the free base and the dihydrochloride salt enables flexible synthetic entry: the free base for N5-functionalization under anhydrous conditions, and the dihydrochloride for subsequent aqueous workup and purification .

Parallel Library Synthesis for Multi-Target Kinase Selectivity Profiling

The broad cross-target activity of the 4-substituted scaffold—spanning Aurora kinases (IC₅₀ = 0.027 μM), CDK2 (IC₅₀ = 0.090 μM), Polo-like kinases (Plk2 IC₅₀ = 0.07 μM), PKC, and LXR—makes this building block an efficient starting point for constructing focused compound libraries aimed at kinase selectivity profiling [1]. The solution-phase parallel synthesis protocol established by Pevarello et al. for 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles demonstrates that the scaffold is amenable to rapid diversification at multiple positions, including N5 and C3, while retaining nanomolar biochemical potency . By procuring the free base form (CAS 2173999-47-6, 98% purity from Leyan), medicinal chemistry teams can execute one-step diversification reactions without the additional deprotection step required when using the dihydrochloride salt, streamlining the library production workflow. The multi-vendor availability (≥5 confirmed suppliers) ensures sustained access during iterative library expansion cycles .

Quote Request

Request a Quote for {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.